molecular formula C25H19ClN2O2 B12385733 N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

Cat. No.: B12385733
M. Wt: 414.9 g/mol
InChI Key: LPRJQLIUDBUOPH-HKWRFOASSA-N
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Description

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with a pyrrole ring, a chlorophenyl group, and an acetamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the pyrrole ring.

    4-Chloroacetanilide: Another related compound with a chlorophenyl group and an acetamide moiety.

Uniqueness

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15-

InChI Key

LPRJQLIUDBUOPH-HKWRFOASSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C/C(=C/C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

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